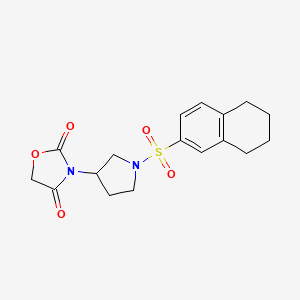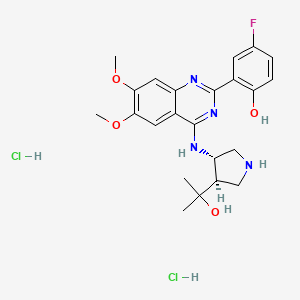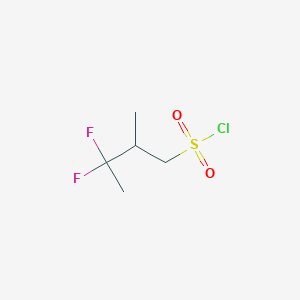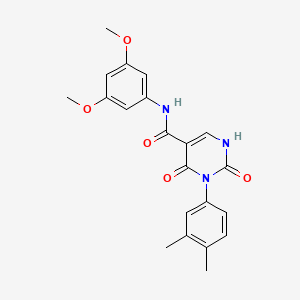
3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a tetrahydronaphthalen-2-yl group, a pyrrolidin-3-yl group, and an oxazolidine-2,4-dione group .
Chemical Reactions Analysis
The related compound mentioned above reacted with various nucleophiles, and also with semicarbazide and thiosemicarbazide to give substituted pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the sources I found .Scientific Research Applications
Environmental Presence and Effects
Research has demonstrated the widespread presence of perfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in various environmental media, wildlife, and humans. Studies focusing on the indoor sources of these compounds indicate significant indoor air concentrations, suggesting indoor air as an important source to the outside environment. Exposure assessments based on median air and dust concentrations reveal that inhalation and dust ingestion are potential routes of human exposure, emphasizing the need for understanding the environmental persistence and human health implications of similar complex organic compounds (Shoeib et al., 2005; Shoeib et al., 2011).
Toxicological and Health Implications
The toxicological and health implications of exposure to compounds similar to "3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" have been a concern, particularly in occupational settings and general population exposure. Studies have explored the association between exposure to perfluoroalkyl acids and adverse health outcomes, including kidney function reduction and asthma in children. These findings highlight the potential health risks associated with exposure to chemically related compounds and underscore the importance of further investigation into their mechanisms of action and long-term health effects (Kataria et al., 2015; Dong et al., 2013).
Pharmacological Research
Compounds structurally related to "this compound" have been investigated for their pharmacological properties, including anticonvulsant effects and treatment efficacy for conditions such as petit mal seizures. These studies contribute to our understanding of the therapeutic potential and pharmacokinetics of novel drug candidates, thereby informing the development of new treatments for neurological conditions (Thorne, 1945; Weinstein & Allen, 1966).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound contains a tetrahydronaphthalene moiety , which is found in various biologically active compounds . .
Mode of Action
It is likely that the compound interacts with its target through the tetrahydronaphthalene moiety
Biochemical Pathways
Without knowledge of the compound’s specific target, it is difficult to summarize the affected biochemical pathways. Tetrahydronaphthalene derivatives have been synthesized and evaluated as anticancer agents against human liver carcinoma cell line hep-g2 and colon carcinoma cell line caco-2 , suggesting that the compound may affect pathways related to cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given that similar compounds have shown anticancer activity , it is possible that this compound may also have effects on cell proliferation and apoptosis.
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-16-11-24-17(21)19(16)14-7-8-18(10-14)25(22,23)15-6-5-12-3-1-2-4-13(12)9-15/h5-6,9,14H,1-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBLXHNNVANHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)
![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)

![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2998762.png)

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)
